BenchChemオンラインストアへようこそ!

Opigolix

Endometriosis GnRH Antagonist Comparative Efficacy

Obtain Opigolix (ASP-1707) for specialized research. Its defined DDI profile (NCT02175407) makes it a key CYP3A4 substrate tool. While discontinued for endometriosis/RA, it remains valuable for acute in vivo GnRH blockade studies, not interchangeable with approved agents elagolix or relugolix. For research use only.

Molecular Formula C25H19F3N4O5S
Molecular Weight 544.5 g/mol
CAS No. 912587-25-8
Cat. No. B1677450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOpigolix
CAS912587-25-8
SynonymsOpigolix; 
Molecular FormulaC25H19F3N4O5S
Molecular Weight544.5 g/mol
Structural Identifiers
SMILESCC(C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O
InChIInChI=1S/C25H19F3N4O5S/c1-12(33)24(29)32-38(36,37)20-10-13(6-8-17(20)28)22(34)21(23(35)15-11-14(26)7-9-16(15)27)25-30-18-4-2-3-5-19(18)31-25/h2-12,33-34H,1H3,(H2,29,32)(H,30,31)/t12-/m1/s1
InChIKeyQLLWADSMMMNRDJ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Opigolix (ASP-1707) Research-Grade GnRH Antagonist for Endometriosis Model Studies


Opigolix (CAS 912587-25-8), also known by its developmental code name ASP-1707, is an orally active, small-molecule, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist [1]. It was under clinical development by Astellas Pharma for the management of sex-hormone-dependent conditions, primarily endometriosis-associated pain and rheumatoid arthritis [1]. Development of Opigolix was discontinued globally in 2018 following the completion of Phase II clinical trials [2].

Why Generic Substitution of Opigolix is Not Feasible in Research Settings


Substituting Opigolix with another in-class oral GnRH antagonist like elagolix, relugolix, or linzagolix in a research context is not scientifically equivalent due to significant differences in molecular structure, pharmacokinetic profiles, and clinical potency [1]. Opigolix exhibits distinct dose-response relationships compared to its analogues, with a 15 mg dose showing comparable clinical efficacy to 400 mg of elagolix in Phase II trials [1]. Furthermore, its development being discontinued after Phase II means that its complete safety and efficacy profile remains uniquely distinct from approved agents, making it a specific tool for comparative pharmacology or as a model compound for studying fluorinated small molecules [1].

Quantitative Differentiation of Opigolix from Closest Oral GnRH Antagonist Analogs


Comparative Potency: Opigolix vs. Elagolix in Clinical Efficacy

A meta-analysis of clinical trial data indicated that a 15 mg once-daily dose of Opigolix demonstrated similar efficacy in alleviating pelvic pain and dysmenorrhea as a 400 mg once-daily dose of the approved comparator elagolix [1]. This suggests a higher molar potency for Opigolix in a clinical setting.

Endometriosis GnRH Antagonist Comparative Efficacy

Steady-State Pharmacokinetics: Opigolix vs. In-Class Analogs

In Phase II studies, the steady-state pre-dose plasma concentrations (C_trough) of Opigolix were measured between 0.53 and 3.85 ng/mL following once-daily oral doses ranging from 3 to 15 mg [1]. This contrasts with elagolix, for which a 150 mg once-daily dose (approved regimen) results in a reported geometric mean C_trough of 33 ng/mL [2].

Pharmacokinetics Oral Bioavailability Steady-State

Developmental Status as a Unique Research Tool

Unlike its comparators elagolix, relugolix, and linzagolix which are either approved or in advanced stages of clinical development, the development of Opigolix was discontinued globally in 2018 after Phase II [1]. This termination, which was not due to publicly reported safety concerns, creates a unique opportunity to use Opigolix as a well-characterized chemical probe for research into GnRH receptor signaling without the confounding factors of ongoing clinical development or widespread commercial availability.

Chemical Probe Discontinued Drug Pharmacology

Primary Research and Industrial Application Scenarios for Opigolix


Comparative Pharmacology of Oral GnRH Antagonists

Opigolix serves as an ideal reference compound in studies designed to compare the pharmacological profiles of oral GnRH antagonists. Its distinct potency (15 mg Opigolix ≈ 400 mg elagolix) [1] and unique steady-state exposure levels [1] provide a valuable contrast to approved agents like elagolix and relugolix, facilitating research into structure-activity relationships and the translational relevance of preclinical PK/PD models.

Chemical Biology and Target Engagement Studies

As a discontinued Phase II candidate with publicly available data on its clinical pharmacokinetics and pharmacodynamics [1], Opigolix is a well-defined chemical probe. It can be utilized in target engagement studies for the GnRH receptor, in vitro functional assays, or as a control compound in screening campaigns aimed at discovering novel GnRH modulators.

Fluorinated Small-Molecule Model System

Opigolix contains multiple fluorine atoms within its chemical structure. It can be used as a model compound for analytical method development (e.g., LC-MS/MS optimization for fluorinated drugs), for studying the impact of fluorine substitution on membrane permeability and metabolic stability, or as a standard in medicinal chemistry courses focused on the design of non-peptide receptor antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Opigolix

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.